1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- is a chemical compound belonging to the triazine family. This compound is characterized by its triazine ring structure, which consists of three nitrogen atoms and three carbon atoms arranged in a hexagonal ring. The presence of chlorine and bis(4-methylphenyl) groups further modifies its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution of the chlorine atoms on the triazine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Common reagents used in these reactions include primary amines, alcohols, and bases like sodium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- can be compared with other triazine derivatives such as:
Atrazine: A widely used herbicide with similar triazine structure but different substituents.
Propazine: Another herbicide with a similar structure but different alkyl groups.
Simazine: A triazine herbicide with different substituents on the triazine ring.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c1-11-3-7-13(8-4-11)19-16-21-15(18)22-17(23-16)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBNEVDEANWKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351364 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2515-30-2 |
Source
|
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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